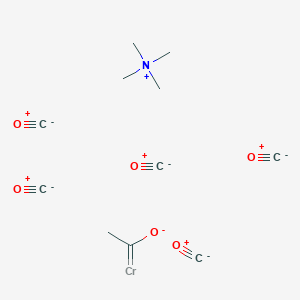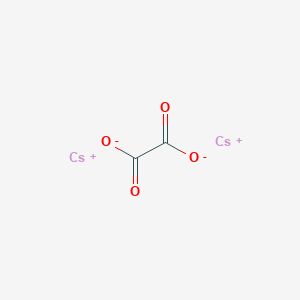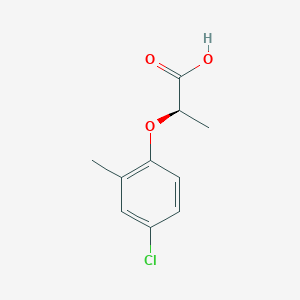
Mecoprop-P
Overview
Description
A-228839 is a potent farnesyltransferase inhibitor, a class of compounds known for their ability to inhibit the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of proteins, particularly the Ras GTPases, which play pivotal roles in cell signaling pathways. By inhibiting farnesyltransferase, A-228839 can disrupt the function of Ras proteins, making it a valuable compound in cancer research and immunomodulation .
Mechanism of Action
Target of Action
Mecoprop-P, also known as methylchlorophenoxypropionic acid (MCPP), is primarily used to control broadleaf weeds . Its primary targets are broadleaf weeds such as cleavers, chickweed, clover, plantains, ground ivy, knotweed, bluegrasses, and bent grass . These weeds are detrimental to the growth of desired plants, and thus, controlling them is crucial for successful cultivation.
Mode of Action
This compound is a selective, systemic herbicide that is absorbed through leaves and translocated to roots . It mimics the plant hormone IAA (auxin) and kills most broadleaf weeds by causing uncontrolled growth . This uncontrolled growth eventually leads to the death of the weed. The herbicidal activity of this compound is attributed to its ®-(+)-enantiomer .
Biochemical Pathways
This compound disrupts normal cell division in targeted weeds . It does this by mimicking the plant hormone IAA (auxin), which is involved in the regulation of cell division and growth . When this compound mimics auxin, it causes an overstimulation of these processes, leading to uncontrolled growth and eventually, the death of the weed .
Pharmacokinetics
This compound is highly water-soluble, with a solubility of 869 mg/L at 20°C . It has low values of both log Kow (-0.19 to 0.02) and Koc (31), indicating that it is virtually non-bioaccumulative . This compound can be absorbed across the gut, lung, and skin .
Result of Action
The result of this compound’s action is the death of broadleaf weeds. By causing uncontrolled growth, this compound disrupts the normal life cycle of the weed, leading to its death . This helps in the successful cultivation of desired plants by reducing competition for resources.
Action Environment
This compound is used in a variety of environments, including lawns, sports fields, golf courses, fairways, and cereals including wheat, barley, oats, triticale . It is also used in noncrop areas such as rights-of-way and drainage ditch banks . The efficacy of this compound can be influenced by environmental factors such as temperature, rainfall, and soil type. For example, its high water solubility means that it can be easily washed away by rain, reducing its effectiveness . Additionally, this compound readily biodegrades in soil , which can also influence its action and stability.
Biochemical Analysis
Biochemical Properties
Mecoprop-P is a synthetic auxin herbicide . Auxins are a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle. This compound mimics the action of these hormones, leading to uncontrolled growth and eventually the death of the plant
Cellular Effects
The cellular effects of this compound are primarily related to its impact on plant cells. By mimicking the plant hormone auxin, this compound disrupts normal plant growth processes
Molecular Mechanism
This compound exerts its effects at the molecular level by mimicking the plant hormone auxin . This leads to uncontrolled growth in plants, ultimately causing their death
Preparation Methods
The synthesis of A-228839 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a biphenyl core, followed by the introduction of functional groups necessary for farnesyltransferase inhibition. Reaction conditions often involve the use of strong bases, organic solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to maintain consistency and efficiency .
Chemical Reactions Analysis
A-228839 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the biphenyl core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the nitro groups present in the compound, converting them to amines.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A-228839 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein prenylation.
Biology: Researchers use A-228839 to investigate the role of Ras proteins in cell signaling and their impact on cell proliferation and apoptosis.
Medicine: A-228839 is explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells by disrupting Ras signaling pathways.
Comparison with Similar Compounds
A-228839 is unique among farnesyltransferase inhibitors due to its high potency and specificity. Similar compounds include:
Tipifarnib: Another farnesyltransferase inhibitor used in cancer research.
Lonafarnib: Known for its use in treating progeria and other diseases involving defective protein prenylation.
BMS-214662: A farnesyltransferase inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, A-228839 has shown greater efficacy in inhibiting lymphocyte activation and function, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032670 | |
| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Reference #1] | |
| Record name | Mecoprop-P | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16484-77-8 | |
| Record name | (+)-Mecoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16484-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecoprop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455R9M917H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


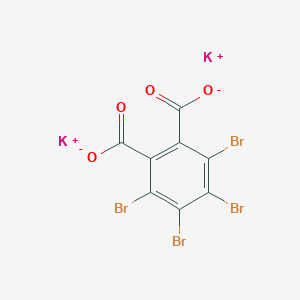

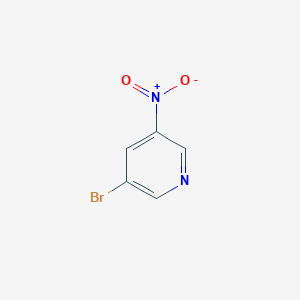

![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B95594.png)
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)



